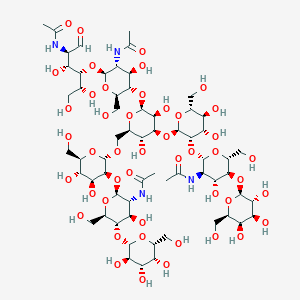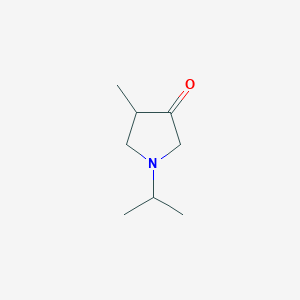
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one
Vue d'ensemble
Description
“4-Methyl-1-(propan-2-yl)pyrrolidin-3-one” is a chemical compound with the CAS Number: 1384430-13-0 . It has a molecular weight of 141.21 . The IUPAC name for this compound is 1-isopropyl-4-methyl-3-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “4-Methyl-1-(propan-2-yl)pyrrolidin-3-one” is 1S/C8H15NO/c1-6(2)9-4-7(3)8(10)5-9/h6-7H,4-5H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“4-Methyl-1-(propan-2-yl)pyrrolidin-3-one” is a liquid at room temperature . It should be stored at temperatures below -10°C .Applications De Recherche Scientifique
1. Pharmacology and Biological Effects
- 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one derivatives, such as PF-04455242, demonstrate high affinity for κ-opioid receptors (KORs), with potential applications in treating depression and addiction disorders. This compound shows antidepressant-like efficacy and therapeutic potential in various behavioral models (Grimwood et al., 2011).
2. Chemical Synthesis and Characterization
- Research includes the identification and derivatization of certain cathinones, which are structurally related to 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one. These compounds are studied using spectroscopic methods like GC-MS, IR, NMR, and crystallography (Nycz et al., 2016).
3. Applications in Organic Chemistry
- Pyrrolidines, a category including 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one, are significant in organic synthesis, showing diverse applications like dye or agrochemical production. Their synthesis involves cycloaddition reactions, demonstrating their versatile chemical nature (Żmigrodzka et al., 2022).
4. Development of Medicinal Compounds
- Variants of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one have been explored in the development of selective brain-penetrant inhibitors, such as PF-04447943, showing potential in treating cognitive disorders. This research encompasses structure-based drug design and clinical trial advancements (Verhoest et al., 2012).
5. Potential Anticancer Applications
- Certain derivatives of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one have been synthesized and evaluated for anticancer activity. These compounds were tested against a range of human cancer cell lines, highlighting their potential role in cancer treatment (Hadiyal et al., 2020).
6. Catalysis and Chemical Reactions
- Research on 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one derivatives includes their use in catalysis, exemplified by their role in olefin epoxidation. These studies explore their efficiency as heterogeneous systems in various chemical reactions (Dakkach et al., 2014).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H226, H314, and H335 . These indicate that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The pyrrolidine ring is a common feature in many biologically active compounds and is widely used by medicinal chemists . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—make it a promising scaffold for the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
4-methyl-1-propan-2-ylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)9-4-7(3)8(10)5-9/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXZUGAMWWFCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



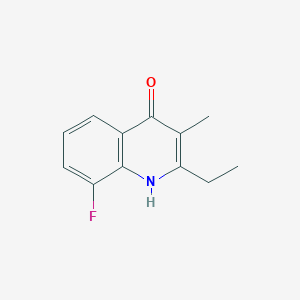
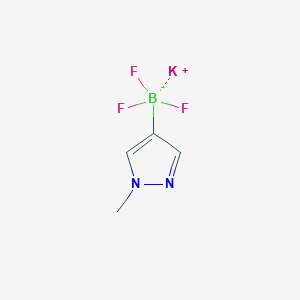
![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)
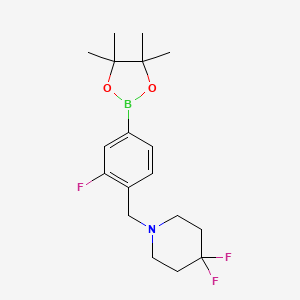
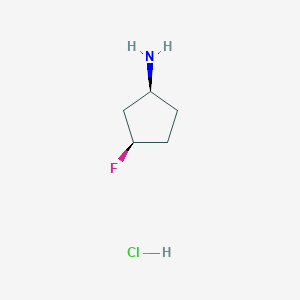
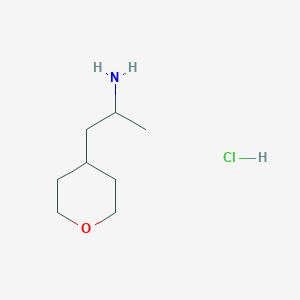
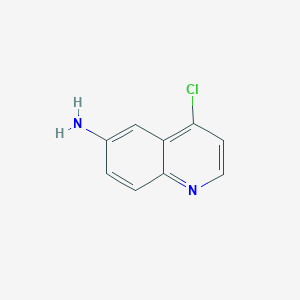
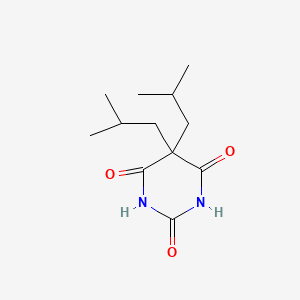
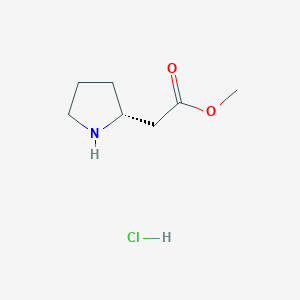
![2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid](/img/structure/B1429025.png)
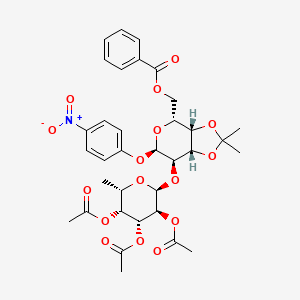
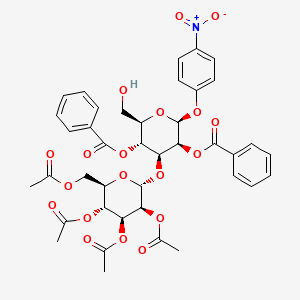
![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)
